molecular formula C21H23N3O5 B2570019 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide CAS No. 421575-62-4

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

Cat. No.: B2570019
CAS No.: 421575-62-4
M. Wt: 397.431
InChI Key: YCBIZMWFMPEQCR-UHFFFAOYSA-N
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Description

4-(3,4-Dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a dihydropyrimidine (DHPM) derivative characterized by:

  • Core structure: A tetrahydropyrimidine ring with a 2-oxo moiety.
  • Substituents:
    • 4-position: 3,4-Dimethoxyphenyl group (electron-rich aromatic system with two methoxy groups).
    • N-linked group: 2-Methoxyphenyl carboxamide.
    • 6-position: Methyl group.

Properties

IUPAC Name

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23N3O5/c1-12-18(20(25)23-14-7-5-6-8-15(14)27-2)19(24-21(26)22-12)13-9-10-16(28-3)17(11-13)29-4/h5-11,19H,1-4H3,(H,23,25)(H2,22,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCBIZMWFMPEQCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(NC(=O)N1)C2=CC(=C(C=C2)OC)OC)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of 3,4-dimethoxybenzaldehyde with 2-methoxyaniline in the presence of a catalyst to form an intermediate Schiff base. This intermediate is then subjected to cyclization with ethyl acetoacetate under acidic conditions to form the tetrahydropyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The carbonyl group in the tetrahydropyrimidine ring can be reduced to form alcohol derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like nitric acid (HNO3) for nitration and halogens (Cl2, Br2) for halogenation are employed.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor and its effects on cellular pathways.

    Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide involves its interaction with specific molecular targets. It can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also modulate signaling pathways involved in cell proliferation and apoptosis, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aromatic Rings

4-Substituted Phenyl Groups

Methyl 4-(3,4-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate

  • Key difference : Methyl ester at the 5-position instead of carboxamide.
  • Impact : Ester groups generally exhibit lower metabolic stability compared to carboxamides. This compound showed moderate thymidine phosphorylase inhibition (IC₅₀ = 59.0 μM) .
  • Significance : Highlights the importance of the carboxamide group in enhancing target binding or stability.

Isopropyl 4-(3,4-Dimethoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxylate Key difference: Bulky isopropyl ester group. Impact: Increased lipophilicity may improve membrane permeability but reduce solubility. No biological data provided, but steric effects could hinder enzyme binding .

N-Linked Carboxamide Variations

N-(2,3-Dimethylphenyl)-4-(4-Methoxyphenyl)-6-Methyl-2-Oxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide Key difference: 2,3-Dimethylphenyl instead of 2-methoxyphenyl. The absence of a methoxy group reduces hydrogen-bonding capacity .

N-(4-Chlorophenyl)-4-(4-Ethoxyphenyl)-6-Methyl-2-Thioxo-1,2,3,4-Tetrahydropyrimidine-5-Carboxamide

  • Key difference : Thioxo (C=S) at the 2-position and ethoxy group.
  • Impact : Thioxo derivatives often show enhanced enzyme inhibition due to sulfur’s electronegativity. Ethoxy increases lipophilicity compared to methoxy .

Core Structure Modifications

5-(4-Methoxyphenyl)-7-Methyl-3-Oxo-N-Phenyl-5H-[1,3]Thiazolo[3,2-a]Pyrimidine-6-Carboxamide

  • Key difference : Thiazolo-pyrimidine fused ring system.
  • Impact : The rigid, planar structure may improve DNA intercalation but reduce conformational flexibility for kinase binding .

3-Amino-5-Methyl-4-Oxo-N-Phenyl-2-Thioxo-1,2,3,4-Tetrahydrothieno[2,3-d]Pyrimidine-6-Carboxamide Key difference: Thieno-pyrimidine core with a thioxo group. Impact: The sulfur-containing core could enhance interactions with cysteine residues in enzymes like carbonic anhydrase IX .

Biological Activity

The compound 4-(3,4-dimethoxyphenyl)-N-(2-methoxyphenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide (referred to as Compound A ) is a member of the tetrahydropyrimidine class of compounds, which are known for their diverse biological activities. This article explores the biological activity of Compound A, focusing on its anticancer properties, antioxidant capabilities, and potential mechanisms of action.

Chemical Structure

Compound A features a complex structure characterized by multiple functional groups that contribute to its biological activity. The structural formula can be represented as follows:

C21H23N3O4\text{C}_{21}\text{H}_{23}\text{N}_3\text{O}_4

In Vitro Studies

Recent studies have evaluated the anticancer effects of Compound A against various cancer cell lines using the MTT assay. The results indicated significant cytotoxicity with varying IC50 values across different cell lines:

Cell LineIC50 (µg/mL)
A431 (Epidermoid carcinoma)44.77
HCT116 (Colon cancer)201.45
BJ-1 (Normal skin fibroblast)92.05

These findings suggest that Compound A exhibits selective cytotoxicity towards cancer cells while having a moderate effect on normal cells .

The mechanism underlying the anticancer activity of Compound A appears to involve inhibition of key enzymes associated with cancer progression. Molecular docking studies have shown that Compound A binds effectively to the CSNK2A1 enzyme with a binding energy of -6.6210 kcal/mol, indicating strong interactions that may inhibit its activity and contribute to the observed anticancer effects .

Antioxidant Activity

The antioxidant potential of Compound A was assessed using the DPPH radical scavenging assay. The compound demonstrated significant scavenging activity, with results indicating:

  • DPPH Scavenging Activity : Ranging from 71.7% at 50 mg/mL to 72.5% at 300 mg/mL.

While ascorbic acid exhibited superior antioxidant capacity, Compound A displayed consistent radical scavenging activity across various concentrations, highlighting its potential as an antioxidant agent .

Case Studies and Research Findings

Several case studies have been conducted to further elucidate the biological activities of Compound A:

  • Antitumor Efficacy : In a study involving epidermoid carcinoma (A431) and colon cancer (HCT116), Compound A showed promising antitumor effects, particularly against A431 cells where it achieved an IC50 value of 44.77 µg/mL .
  • Toxicity Assessment : Toxicological evaluations indicated that while Compound A exhibits significant anticancer properties, it also necessitates careful consideration of its toxicity profile in normal cells .
  • Structure-Activity Relationship (SAR) : The effectiveness of Compound A has been correlated with its structural components, emphasizing the role of methoxy substitutions in enhancing biological activity .

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